N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using 4-chlorobenzoyl chloride and an appropriate base.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate product with an amine, such as aniline, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyrane-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamides: These compounds share the chlorophenyl group and carboxamide functionality but differ in the core structure.
5-(4-chlorophenyl)-1,3,4-oxadiazoles: These compounds also contain the chlorophenyl group but have a different heterocyclic core.
Uniqueness
N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to its benzopyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H16ClNO3 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C22H16ClNO3/c23-17-7-9-18(10-8-17)24-21(25)15-6-11-19-16(12-15)13-20(27-22(19)26)14-4-2-1-3-5-14/h1-12,20H,13H2,(H,24,25) |
InChI Key |
SDIHFTVXNZYTTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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